molecular formula C30H34N6O4 B11065244 N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide

N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide

Cat. No.: B11065244
M. Wt: 542.6 g/mol
InChI Key: AKXPHPMFWSADMA-UHFFFAOYSA-N
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Description

N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide is a complex organic compound that features multiple functional groups, including indole, piperazine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the piperazine ring, and finally the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetamide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole rings may yield indole oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of indole, piperazine, and acetamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

N-[1-[4-[2-acetamido-3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C30H34N6O4/c1-19(37)33-27(15-21-17-31-25-9-5-3-7-23(21)25)29(39)35-11-13-36(14-12-35)30(40)28(34-20(2)38)16-22-18-32-26-10-6-4-8-24(22)26/h3-10,17-18,27-28,31-32H,11-16H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

AKXPHPMFWSADMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C

Origin of Product

United States

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